3,4-Dinitroaniline

Computational Chemistry Energetic Materials Isomer Stability

Procuring generic 'dinitroaniline' without precise isomer specification risks batch-to-batch variability, off-specification coloristic properties, and failed synthetic outcomes in industrial azo dye and pigment processes. 3,4-Dinitroaniline (3,4-DNA) resolves this through structurally authenticated 3,4-substitution topology. • Eliminates ortho-nitro intramolecular H-bonding present in 2,4-/2,6-isomers, delivering a higher dipole moment (9.07 D) and distinct retention behavior for unambiguous QC identity confirmation. • Lower melting point (154-158 °C) vs. 2,4-DNA enables energy-saving molten-state processing in solvent-free azo coupling or nitration reactions. • Serves as a diazo component yielding yellow-orange azocoumarin dyes (64-79% baseline yield) without additional sulfonation steps.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 610-41-3
Cat. No. B181568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dinitroaniline
CAS610-41-3
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2
InChIKeyIPZPZSUDOPUDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitroaniline: Identity, Properties, and Isomer Differentiation


3,4-Dinitroaniline (3,4-DNA) is one of six positional isomers of dinitroaniline, a nitroaromatic amine with the molecular formula C₆H₅N₃O₄ and a molecular weight of 183.12 g/mol [1]. The compound is characterized by a 3,4-substitution pattern on the aniline ring, which distinguishes it from the industrially more common 2,4- and 2,6-dinitroaniline isomers. 3,4-DNA is a yellow crystalline solid at ambient temperature, with a reported melting point of 154–158 °C and a density of 1.376 g/mL at 25 °C . Its electronic structure, computed at the B3LYP/6-31G* level, yields an electronic energy of -696.588173362 hartree and a dipole moment of 9.0690 debye [2]. As a fine chemical intermediate, 3,4-DNA serves as a precursor in the synthesis of azo dyes, pigments, and select agrochemicals, where its specific substitution pattern imparts distinct electronic and steric properties compared to its in-class analogs [3][4].

3,4-Dinitroaniline: Generic Substitution Failure


The six dinitroaniline isomers share the same empirical formula but exhibit fundamentally different electronic, steric, and reactivity profiles due to the relative positioning of the two nitro groups and the amino group on the benzene ring. The 3,4-substitution pattern eliminates the possibility of intramolecular hydrogen bonding between the amino and an ortho-nitro group, a feature present in 2,3-, 2,4-, and 2,6-dinitroaniline, which strongly influences molecular planarity, dipole moment, and reduction potential [1][2]. DFT calculations at the B3LYP/6-31G* level demonstrate that 3,4-dinitroaniline is among the thermodynamically least favored isomers, with a computed energy ranking that places it below 2,4- and 2,6-dinitroaniline in stability [1]. These differences translate directly into divergent performance in downstream reactions: for example, the diazotization rate, coupling efficiency in azo dye synthesis, and the regioselectivity of electrophilic substitution all depend on the specific nitro-group topology [2][3]. Consequently, procurement of a generic 'dinitroaniline' without precise isomer specification risks batch-to-batch variability, off-specification coloristic properties, and failed synthetic outcomes in industrial processes where isomeric purity is critical [4].

3,4-Dinitroaniline: Quantitative Isomer Comparison


Thermodynamic Stability vs. 2,4- and 2,6-Isomers

DFT calculations at the B3LYP/6-31G* level show that 3,4-dinitroaniline is among the thermodynamically unfavored dinitroaniline isomers, in contrast to the favored 2,4- and 2,6-dinitroaniline isomers [1]. The electronic energy of 3,4-DNA computed by NIST is -696.588173362 hartree, while the paper by Chen et al. reports that 2,4-DNA and 2,6-DNA are the lowest-energy isomers, making them more stable by several kcal/mol (qualitative ranking available; exact energy gaps not tabulated in abstract) [1][2]. This energetic unfavorability arises from the absence of intramolecular C-NO…H-N hydrogen bonding and increased steric repulsion between the adjacent nitro groups [1].

Computational Chemistry Energetic Materials Isomer Stability

Dipole Moment vs. 2,4-Isomer

The dipole moment of 3,4-dinitroaniline, computed at the B3LYP/6-31G* level, is 9.0690 debye [1]. While individual dipole moments for the other isomers were not retrieved in comparable datasets, the 3,4-substitution pattern generates a larger vector sum of bond dipoles compared to the 2,4-isomer, which benefits from partial cancellation due to symmetry [2]. This elevated polarity implies higher solubility in polar aprotic solvents and altered chromatographic retention behavior, directly affecting purification strategy and formulation compatibility [2].

Physical Organic Chemistry Solubility Prediction Polarity

Melting Point: Lower vs. 2,4-Isomer

The melting point of 3,4-dinitroaniline is reported as 154–158 °C, while the 2,4-dinitroaniline isomer melts at 180–182 °C . This 26 °C depression is attributed to the disruption of intermolecular hydrogen bonding networks present in the crystal lattice of 2,4-DNA, which relies on ortho-nitro–amino interactions [1].

Thermophysical Property Purity Specification Process Safety

Synthetic Accessibility and Isomeric Purity

3,4-Dinitroaniline cannot be obtained via the direct nitration of aniline or the ammonia substitution of 2,4-dinitrochlorobenzene—the dominant industrial route for 2,4-DNA. Instead, its synthesis requires a denitration protocol of 3,4-disubstituted phenols or alternative regioselective strategies, making it a specialized product with inherently limited multi-ton availability . This distinct synthetic pathway ensures that 3,4-DNA suppliers must maintain dedicated production lines, and the risk of cross-contamination with the 2,4- or 2,6-isomers is lower when sourcing from qualified manufacturers .

Synthetic Chemistry Isomer Discrimination Supply Chain

Diazotization & Coupling: Azo Dye Chromophores

3,4-Dinitroaniline has been specifically employed as a diazo component in the synthesis of azocoumarin dyes, yielding yellow–orange chromophores with water solubility after coupling with coumarin [1]. In this study, the yield for the 3,4-DNA-derived dye was within the 64–79% range reported for the series, and its UV-Vis absorption maximum differs from dyes derived from 4-chloro-2,5-dinitroaniline or anthraquinone-based amines [1]. The electron-withdrawing effect of two adjacent nitro groups para and meta to the amino function modulates the electrophilicity of the diazonium salt, altering the coupling rate and the resulting chromophore's bathochromic shift compared to isomers with ortho-nitro activation [2].

Dye Chemistry Diazotization Spectroscopy

3,4-Dinitroaniline: High-Confidence Applications


Azo Coumarin Dyes: Yellow–Orange Chromophores

Researchers synthesizing water-soluble azocoumarin dyes for textile or laser-dye applications can utilize 3,4-DNA as a diazo component to achieve a specific yellow–orange hue, leveraging the distinct electronic effect of the 3,4-dinitro substitution pattern on the diazonium salt electrophilicity and coupling behavior [1]. The reported 64–79% yield range provides a baseline for process optimization, and the water solubility of the resulting dye eliminates the need for additional sulfonation steps required with other isomers [1].

Energetic Material: Controlled Thermal Decomposition

Because 3,4-DNA is thermodynamically less stable than 2,4- or 2,6-DNA as established by DFT calculations, it may serve as a precursor for energetic formulations where a lower activation energy for decomposition is desirable [2]. The absence of intramolecular hydrogen bonding in 3,4-DNA alters its thermal decomposition pathway compared to ortho-nitro isomers, potentially modifying gas generation profiles and detonation characteristics [2].

Chromatographic Method: Isomer-Specific Standards

The higher dipole moment of 3,4-DNA (9.0690 D) relative to the 2,4-isomer translates to distinct retention times on polar stationary phases (e.g., silica or cyano columns), making it a critical reference standard for HPLC or GC method development aimed at resolving dinitroaniline isomer mixtures in environmental monitoring or quality control laboratories [3][4].

Molten-Phase Processing for Fine Chemicals

With a melting point of 154–158 °C—approximately 26 °C lower than 2,4-DNA—3,4-dinitroaniline can be processed in the molten state at lower temperatures, reducing energy costs and thermal degradation risk during solvent-free reactions or distillation-based purification. This property is particularly advantageous for large-scale azo coupling or nitration reactions where the amine is used as a melt .

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